molecular formula C14H18O3S B14190343 1-(2,6-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one CAS No. 923002-02-2

1-(2,6-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one

Cat. No.: B14190343
CAS No.: 923002-02-2
M. Wt: 266.36 g/mol
InChI Key: BUGQQLXIDPMLCS-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one is an organic compound characterized by a sulfonyl group attached to a dimethylbenzene ring and a hexenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one typically involves the sulfonylation of 2,6-dimethylbenzene followed by the addition of a hexenone chain. The reaction conditions often include the use of strong acids or bases to facilitate the sulfonylation process and organic solvents to dissolve the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1-(2,6-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their activity. The hexenone chain may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.

Comparison with Similar Compounds

  • 1-(2,3-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one
  • 1-(2,4-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one

Comparison: 1-(2,6-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one is unique due to the specific positioning of the dimethyl groups on the benzene ring, which can influence its reactivity and binding properties. Compared to its isomers, this compound may exhibit different chemical and biological activities, making it a valuable subject of study.

Properties

CAS No.

923002-02-2

Molecular Formula

C14H18O3S

Molecular Weight

266.36 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)sulfonylhex-5-en-2-one

InChI

InChI=1S/C14H18O3S/c1-4-5-9-13(15)10-18(16,17)14-11(2)7-6-8-12(14)3/h4,6-8H,1,5,9-10H2,2-3H3

InChI Key

BUGQQLXIDPMLCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)S(=O)(=O)CC(=O)CCC=C

Origin of Product

United States

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